
4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine is a heterocyclic compound that features a bromofuran and a chlorotriazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromofuran-2-carboxylic acid and 6-chloro-1,3,5-triazine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Catalysts: Palladium catalysts are often used to facilitate the coupling reactions.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Sodium azide, amines, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used.
Oxidized and Reduced Products: Furanones and dihydrofurans are major products of oxidation and reduction reactions, respectively.
Scientific Research Applications
4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting protein kinases and other enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as protein kinases, which play a crucial role in cell signaling pathways.
Pathways Involved: By inhibiting or modulating the activity of these enzymes, the compound can affect various cellular processes, including proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromofuran-2-yl)-6-chloropyrimidine: This compound shares a similar structure but has a pyrimidine ring instead of a triazine ring.
2-((2-(5-Bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide: This compound features a chromen-3-yl moiety and exhibits different biological activities.
Uniqueness
4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine is unique due to its combination of a bromofuran and a chlorotriazine moiety, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple research fields highlight its significance.
Properties
Molecular Formula |
C7H4BrClN4O |
|---|---|
Molecular Weight |
275.49 g/mol |
IUPAC Name |
4-(5-bromofuran-2-yl)-6-chloro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4BrClN4O/c8-4-2-1-3(14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |
InChI Key |
SXWGCENVASUYJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole](/img/structure/B13188516.png)
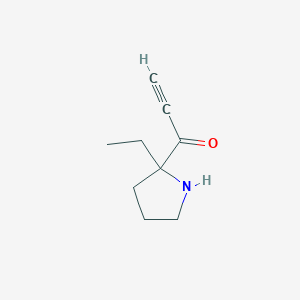
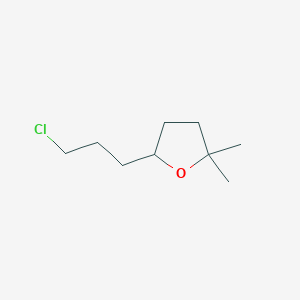
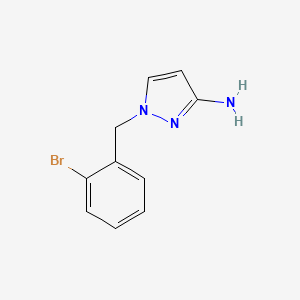
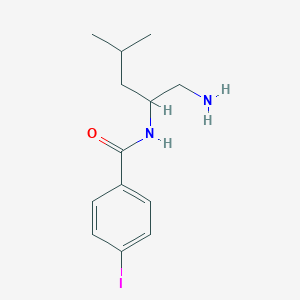
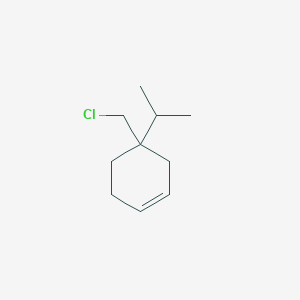
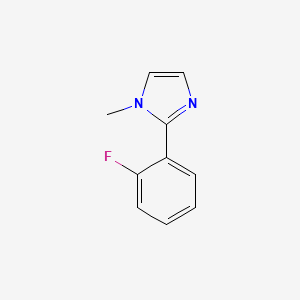
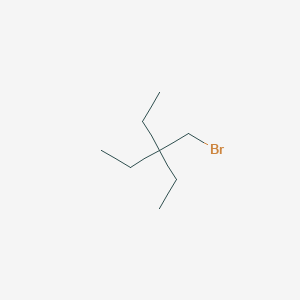
![Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13188561.png)
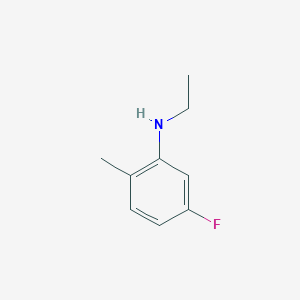


![1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid](/img/structure/B13188580.png)

